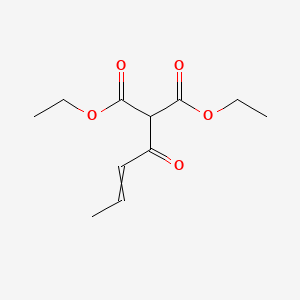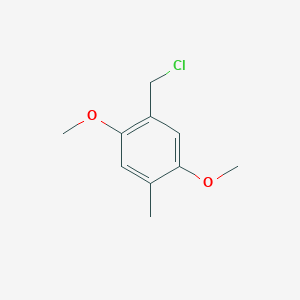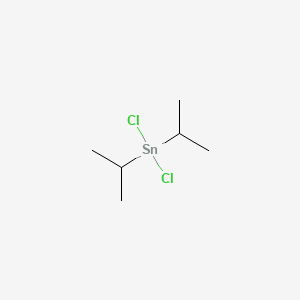
Diisopropyltin dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyltin dichloride is an organotin compound with the chemical formula C6H14Cl2SnThese compounds are characterized by the presence of two organic groups and two halogen atoms attached to a tin atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisopropyltin dichloride can be synthesized through the reaction of tin tetrachloride with isopropylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Diisopropyltin dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropyltin oxide.
Reduction: Reduction reactions can convert it to diisopropyltin hydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Diisopropyltin oxide.
Reduction: Diisopropyltin hydride.
Substitution: Various organotin compounds depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Diisopropyltin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: It has been studied for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Research has explored its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used as a stabilizer in the production of polyvinyl chloride and as a fungicide and insecticide
Wirkmechanismus
The mechanism by which diisopropyltin dichloride exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This binding can disrupt cellular processes, leading to cytotoxic effects. The compound’s ability to form stable complexes with biological molecules is key to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Dipropyltin dichloride: Similar in structure but with propyl groups instead of isopropyl groups.
Dibutyltin dichloride: Contains butyl groups and is used in similar applications.
Dimethyltin dichloride: Contains methyl groups and is used as a catalyst in various chemical reactions.
Uniqueness: Diisopropyltin dichloride is unique due to its specific reactivity and the steric effects of the isopropyl groups. These properties make it particularly useful in certain catalytic and synthetic applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
38802-82-3 |
|---|---|
Molekularformel |
C6H14Cl2Sn |
Molekulargewicht |
275.79 g/mol |
IUPAC-Name |
dichloro-di(propan-2-yl)stannane |
InChI |
InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*3H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PLOWAKQTEHQOFB-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)[Sn](C(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


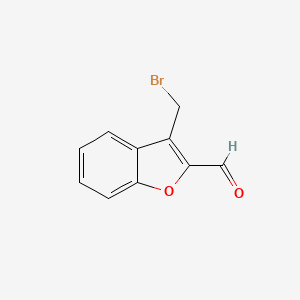
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
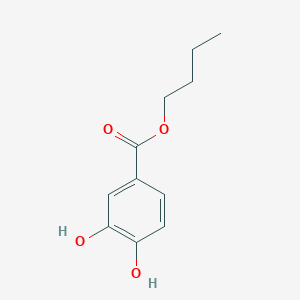
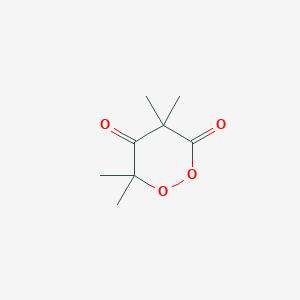
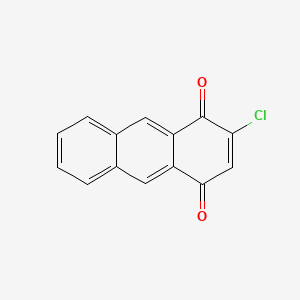
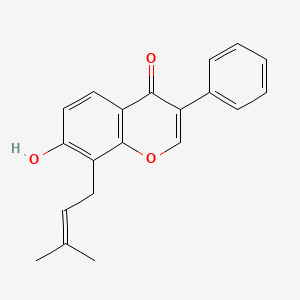
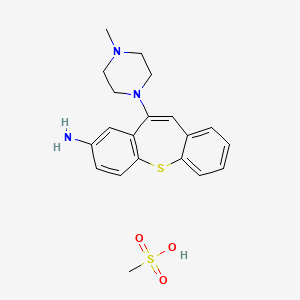
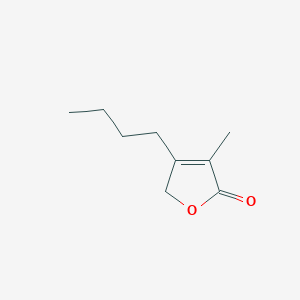
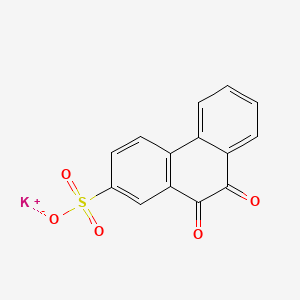
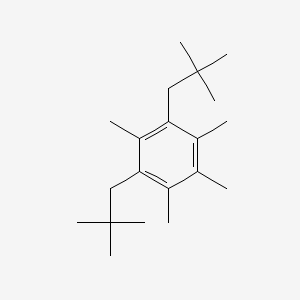
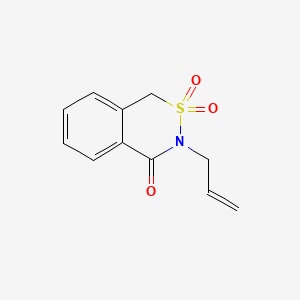
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
